molecular formula C11H14Cl2N2S B2970029 2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride CAS No. 1082689-03-9

2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride

Cat. No.: B2970029
CAS No.: 1082689-03-9
M. Wt: 277.21
InChI Key: BDKWBWSZGKWTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylthiazol-4-yl)ethanamine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine side chain. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester, thiourea, and an α-haloketone are reacted under acidic conditions to form the thiazole ring. The resulting thiazole intermediate can then be further reacted with an appropriate amine to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Scientific Research Applications

2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylthiazol-2-yl)ethanamine
  • 2-(4-Methylthiazol-2-yl)ethanamine
  • 2-(4-Isopropylthiazol-2-yl)ethanamine

Uniqueness

2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKWBWSZGKWTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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